molecular formula C9H8N2O B6274301 N-(pyridin-4-yl)but-2-ynamide CAS No. 1869766-13-1

N-(pyridin-4-yl)but-2-ynamide

Cat. No.: B6274301
CAS No.: 1869766-13-1
M. Wt: 160.17 g/mol
InChI Key: ABLPCOVUBUHFRO-UHFFFAOYSA-N
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Description

N-(pyridin-4-yl)but-2-ynamide is an organic compound that belongs to the class of amides It features a pyridine ring attached to a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(pyridin-4-yl)but-2-ynamide can be synthesized through a variety of methods. One common approach involves the reaction of 4-aminopyridine with but-2-ynoic acid or its derivatives under appropriate conditions. The reaction typically requires a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-yl)but-2-ynamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(pyridin-4-yl)but-2-ynamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-(pyridin-4-yl)but-2-ynamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of certain enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the alkyne moiety can form covalent bonds with nucleophilic sites .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)but-2-ynamide
  • N-(pyridin-3-yl)but-2-ynamide
  • N-(pyridin-4-yl)but-2-ynamide

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different pharmacological profiles and chemical properties .

Properties

CAS No.

1869766-13-1

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

N-pyridin-4-ylbut-2-ynamide

InChI

InChI=1S/C9H8N2O/c1-2-3-9(12)11-8-4-6-10-7-5-8/h4-7H,1H3,(H,10,11,12)

InChI Key

ABLPCOVUBUHFRO-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)NC1=CC=NC=C1

Purity

94

Origin of Product

United States

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